REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][O-].[Na+].C([O:11][C:12](=O)[CH2:13][C:14]([O:16]CC)=O)C.CI>CO>[OH:11][C:12]1[N:5]=[C:3]([S:4][CH3:6])[N:2]([CH3:1])[C:14](=[O:16])[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CNC(=S)N
|
Name
|
sodium methylate
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 0.5 hour at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The salt which crystallized out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in 400 ml of water
|
Type
|
ADDITION
|
Details
|
by adding glacial acetic acid
|
Type
|
FILTRATION
|
Details
|
the precipitate was then filtered off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1N=C(N(C(C1)=O)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |